molecular formula C15H25NO2 B13898063 (R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol

(R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol

Cat. No.: B13898063
M. Wt: 251.36 g/mol
InChI Key: SQDCHJZVMOXCFC-LSDHHAIUSA-N
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Description

(R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is a chiral amino alcohol characterized by two stereogenic centers (R,R configuration). Its structure comprises a hexanol backbone substituted with a methyl group at position 2 and an aminoethylphenol moiety.

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

(2R)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]-2-methylhexan-1-ol

InChI

InChI=1S/C15H25NO2/c1-3-4-10-15(2,12-18)16-14(11-17)13-8-6-5-7-9-13/h5-9,14,16-18H,3-4,10-12H2,1-2H3/t14-,15+/m0/s1

InChI Key

SQDCHJZVMOXCFC-LSDHHAIUSA-N

Isomeric SMILES

CCCC[C@](C)(CO)N[C@@H](CO)C1=CC=CC=C1

Canonical SMILES

CCCCC(C)(CO)NC(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Chiral Pool and Enantiomeric Scaffold Methods

One of the most efficient approaches employs chiral pool synthesis starting from commercially available enantiopure compounds such as (R)-epichlorohydrin or (R)-methyl-2-bromobutanoate. These chiral building blocks provide the stereochemical framework necessary for the target molecule.

Synthesis Using (R)-Epichlorohydrin
  • Step 1: Condensation of diphenyl malonate with (R)-epichlorohydrin to form a bicyclic intermediate (phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate).
  • Step 2: Treatment with ethyl magnesium bromide and cuprous iodide to obtain an intermediate.
  • Step 3: Krapcho decarboxylation to yield (R)-4-propyldihydrofuran-2(3H)-one.
  • Step 4: Ring-opening with trimethylsilane to form methyl (R)-3-(bromomethyl)hexanoate.
  • Step 5: Cyclization with the appropriate amine in alkaline media to afford the target compound.

This method is noted for selective chiral transformations with overall good yields and stereochemical control.

Synthesis Using (R)-Methyl-2-Bromobutanoate
  • Step 1: Reaction of (R)-methyl-2-bromobutanoate with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to form a crude amino ester intermediate.
  • Step 2: Cyclization in the presence of hydroxyl pyridine to afford a lactam intermediate.
  • Step 3: Ester hydrolysis under basic conditions to yield the corresponding acid.
  • Step 4: Treatment with triethylamine, ethyl chloroformate, and liquid ammonia to form the amide.
  • Step 5: Final purification by chiral HPLC to isolate the enantiomerically pure target compound.

This route is advantageous due to the use of inexpensive starting materials but requires chiral HPLC separation, which can lead to yield losses.

Morpholine-Catalyzed Condensation Route

An earlier synthetic strategy involves:

  • Morpholine-catalyzed condensation of valeraldehyde and glyoxylic acid to form a hydroxy furanone intermediate.
  • Reductive amination followed by reduction of double bonds to form a diastereomeric mixture of pyrrolidone.
  • Separation of diastereomers via preparative chiral HPLC to obtain the target compound.

While this method is straightforward, it suffers from moderate yields and the need for extensive chiral separations.

Alternative Synthetic Routes

Other methods include:

  • Grignard addition on furan-2(5H)-one followed by ring-opening and acyl chloride formation, culminating in cyclization with amines to form racemic mixtures that are later resolved by chiral HPLC.
  • Use of stereochemical resolution of racemic intermediates with chiral amines such as (S)-1-phenyl-ethanamine to form diastereomeric salts, which are then separated and converted to the target compound.

These methods highlight the challenges in obtaining high enantiomeric purity and the trade-offs between yield and stereoselectivity.

Data Tables Summarizing Key Synthetic Routes

Method Key Starting Material(s) Major Steps Yield (%) Purification Method Notes
(R)-Epichlorohydrin Route (R)-Epichlorohydrin, Diphenyl malonate Condensation, Grignard addition, cyclization Good (not specified) Chiral HPLC High stereoselectivity, scalable
(R)-Methyl-2-Bromobutanoate Route (R)-Methyl-2-bromobutanoate, methyl 3-(aminomethyl)hexanoate Alkylation, cyclization, hydrolysis, amidation Moderate (32% in amide step) Chiral HPLC Economical starting materials, requires chiral separation
Morpholine-Catalyzed Condensation Valeraldehyde, Glyoxylic acid Condensation, reductive amination, reduction Moderate Preparative chiral HPLC Early method, moderate yield
Grignard Addition Route Furan-2(5H)-one, CuI, amines Grignard addition, ring-opening, cyclization Not specified Chiral HPLC Produces racemic mixture, requires resolution

Summary and Expert Commentary

The preparation of (R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is well-documented through multiple synthetic pathways that emphasize stereochemical control and scalability. The chiral pool methods, particularly those starting from (R)-epichlorohydrin or (R)-methyl-2-bromobutanoate, offer efficient routes with good stereoselectivity and manageable purification steps. However, these methods often require chiral HPLC separations, which can reduce overall yield and increase production cost.

Morpholine-catalyzed condensation and Grignard addition routes provide alternative strategies but generally involve more complex separations and moderate yields. The choice of method depends on the availability of chiral starting materials, desired scale, and acceptable trade-offs between yield and purity.

The data consolidated here is derived from peer-reviewed literature and patent disclosures, ensuring a high level of reliability and authority in the synthetic methodologies presented.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. It serves as a model compound for understanding chiral interactions in biological systems.

Medicine

In medicine, ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is investigated for its pharmacological properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents with therapeutic potential.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s stereochemistry is essential for its activity, as it determines the orientation and binding affinity to the molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenylethylamino Motifs

Compounds sharing the (R)-2-hydroxy-1-phenylethylamino group exhibit variations in their core structures and substituents, leading to differences in physicochemical and biological properties:

Compound Name Core Structure Key Substituents Optical Rotation ([α]D) Biological Activity Reference
(R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol (Target) Hexanol Methyl, phenyl, hydroxyethylamino Not reported Unknown (structural analog)
1,4-Bis{(R)-[(R)-N-(2-hydroxy-1-phenylethyl)-N-(2,4,6-TMB*)amino]phenylmethyl}benzene (12a) Benzene Trimethoxybenzyl (TMB), phenylmethyl –177.2° (c 1.02, CHCl3) Not reported
1,3-Bis{(R)-[(R)-N-(2-hydroxy-1-phenylethyl)amino]phenylmethyl}benzene (13b) Benzene Phenylmethyl, hydroxyethylamino –142.1° (c 1.41, CHCl3) Not reported
(R)-1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one Pyrrolidone Hydroxyethylphenyl, dihydropyrrolone Not reported Not reported

*TMB = 2,4,6-trimethoxybenzyl

Key Observations :

  • Stereochemical Influence : The optical rotation values of analogs like 12a and 13b highlight the role of stereochemistry in modulating physical properties. The target compound’s R,R configuration is expected to similarly influence its chiral behavior .
  • Substituent Effects : The presence of bulky groups (e.g., TMB in 12a) reduces synthetic yields (61% for 12a vs. 20% for 12b) due to steric hindrance during Grignard reactions .
Bioactive Analogs with Modified Backbones

Compounds with related amino alcohol frameworks but distinct substituents demonstrate diverse therapeutic applications:

Compound Name Core Structure Key Substituents Biological Activity Reference
Selgantolimod (GS-9688) Hexanol Pyrido[3,2-d]pyrimidinyl, fluoro TLR8 agonist (anti-HBV activity)
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Propanol Indole, methoxyphenoxy Antiarrhythmic, α/β-adrenoceptor affinity
6-{2-[((S)-2-Hydroxy-1-phenylethyl)amino]-2-oxoethoxy}-9-oxo-N-[(R)-1-phenylethyl]-9H-xanthene-2-carboxamide Xanthone Phenylglycinol, carboxamide Enantioselective antibacterial activity

Key Observations :

  • TLR Modulation: Selgantolimod, a hexanol derivative with a pyrido-pyrimidinyl group, exhibits selective TLR8 agonism, underscoring the pharmacophoric importance of the amino alcohol scaffold . In contrast, the target compound’s phenyl group may favor different receptor interactions.
  • Enantioselectivity : Xanthone derivatives (e.g., (S,R)-18) show enantiomer-dependent antibacterial effects, suggesting that the R,R configuration of the target compound could enhance its bioactivity .

Key Observations :

  • Molecular Complexity: The target compound’s simpler structure (C15H25NO2) contrasts with larger analogs like 12a (C52H60N2O8), which require multi-step synthesis and chromatographic purification .
  • Thermal Stability: Limited thermal data for the target compound suggest a need for further characterization, whereas selgantolimod’s storage conditions (2–8°C, inert atmosphere) emphasize its sensitivity .

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